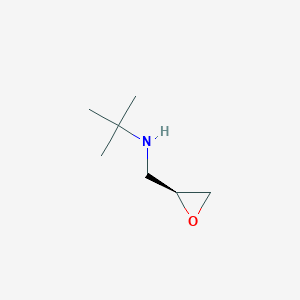

(S)-3-tert-Butylamino-1,2-epoxypropane

Description

(S)-3-tert-Butylamino-1,2-epoxypropane (CAS 45720-12-5) is a chiral epoxide with the molecular formula C₇H₁₅NO and a molecular weight of 129.2001 g/mol . Key physicochemical properties include:

- Polar Surface Area (PSA): 24.56 Ų

- Hydrogen Bond Donors/Acceptors: 1/2

- Rotatable Bonds: 3

- XLogP (hydrophobicity): 0.5

- Stereochemistry: One defined stereocenter (S-configuration)

Its applications span asymmetric synthesis and catalysis, though specific uses require further documentation .

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.2 g/mol |

IUPAC Name |

2-methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine |

InChI |

InChI=1S/C7H15NO/c1-7(2,3)8-4-6-5-9-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |

InChI Key |

PZMYHLFQJXHHLD-LURJTMIESA-N |

SMILES |

CC(C)(C)NCC1CO1 |

Isomeric SMILES |

CC(C)(C)NC[C@H]1CO1 |

Canonical SMILES |

CC(C)(C)NCC1CO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Epichlorohydrin (1-Chloro-2,3-epoxypropane)

Epichlorohydrin (CAS 106-89-8) is a widely used epoxide with a chlorine substituent. Key differences include:

Epichlorohydrin’s chlorine group enhances electrophilicity, making it more reactive in ring-opening reactions but also more hazardous. In contrast, the tert-butylamino group in the S-enantiomer may reduce reactivity due to steric effects but improve enantioselectivity in catalysis .

Alkyl-Substituted Epoxides

highlights catalytic conversion trends for epoxides with varying alkyl chains (Table 2, entries 1–6). For example:

- 1,2-Epoxyhexane (long alkyl chain): Lower conversion attributed to pore confinement effects in HMP-TAPA catalysts.

This compound likely follows similar trends, where its bulky tert-butyl group may impede diffusion in porous catalysts, reducing conversion rates compared to smaller epoxides.

Enantiomeric Comparison: (S)- vs. (R)-3-tert-Butylamino-1,2-epoxypropane

The R-enantiomer (CAS 98048-85-2) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:

- Catalytic Behavior: Enantioselective catalysts may favor one stereoisomer in asymmetric synthesis. For example, chiral catalysts like HMP-TAPA () could show divergent activities for S- and R-forms.

- Biological Activity: Stereochemistry often influences toxicity or pharmacological profiles, though specific data for these enantiomers are lacking .

Hydrolysis Product: (2S)-3-(tert-Butylamino)propane-1,2-diol

Compared to the parent epoxide:

- Polarity: Higher due to two hydroxyl groups (increased PSA).

- Applications: Potential use in pharmaceuticals or surfactants, contrasting with the epoxide’s role in synthesis .

Preparation Methods

Chemical Synthesis Approaches

Alkylation of tert-Butylamine with Epichlorohydrin

A foundational method involves the reaction of tert-butylamine with epichlorohydrin under basic conditions. In a representative procedure, Cs₂CO₃ facilitates the nucleophilic opening of epichlorohydrin by tert-butylamine, yielding racemic 3-tert-butylamino-1,2-epoxypropane. The reaction proceeds via an SN2 mechanism, with the base deprotonating the amine to enhance nucleophilicity:

$$

\text{tert-BuNH}2 + \text{ClCH}2\text{CH(O)CH}2 \xrightarrow{\text{Cs}2\text{CO}_3} (\pm)\text{-3-tert-butylamino-1,2-epoxypropane} + \text{HCl}

$$

This method typically achieves yields exceeding 90% but lacks stereocontrol, necessitating subsequent resolution steps.

Table 1: Alkylation Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMF | 120 | 97 |

| K₂CO₃ | Acetonitrile | 85 | 88 |

| NaH | THF | 60 | 78 |

Stereoselective Epoxidation of Allylic Alcohols

Asymmetric epoxidation of allylic tert-butylamine derivatives using Sharpless or Jacobsen catalysts provides enantiomerically enriched epoxides. For example, (S)-3-tert-butylamino-1,2-epoxypropane is obtained via titanium-mediated epoxidation of (E)-3-tert-butylamino-1-propenol, achieving up to 92% enantiomeric excess (e.e.). The reaction leverages a chiral titanium complex to induce facial selectivity during oxygen transfer:

$$

\text{(E)-CH}_2=\text{CHCH(OH)NH-tert-Bu} \xrightarrow{\text{Ti(OiPr)₄, (+)-DET}} (S)\text{-3-tert-butylamino-1,2-epoxypropane}

$$

Enzymatic and Biocatalytic Methods

Lipase-Mediated Kinetic Resolution

Lipoprotein lipase Amano 3 (LPL) hydrolyzes racemic 2-oxazolidinone esters to yield (R)-alcohols and (S)-esters with >99% e.e.. Applying this to 3-tert-butylamino-1,2-epoxypropane derivatives, the (S)-epoxide is retained while the (R)-enantiomer undergoes esterification. Immobilized LPL columns enable continuous resolution, achieving 99% e.e. for (S)-isomers.

Table 2: Enzymatic Resolution Efficiency

| Enzyme | Substrate | e.e. (%) | Yield (%) |

|---|---|---|---|

| Lipase Amano 3 | Oxazolidinone ester | 99 | 45 |

| Candida antarctica lipase | Epoxide-glycidyl tosylate | 91 | 38 |

Epoxide Hydrolase-Catalyzed Desymmetrization

Microbial epoxide hydrolases (EHs) selectively hydrolyze meso-epoxides to chiral diols or epoxides. For instance, Rhodococcus strains catalyze the desymmetrization of 3-tert-butylamino-1,2-epoxypropane precursors, yielding (S)-epoxides with 95% e.e.. This method is scalable and operates under mild aqueous conditions.

Resolution of Racemic Mixtures

Analytical Characterization and Quality Control

Chiral HPLC Analysis

Enantiomeric purity is quantified using Chiralpak AD-H columns (4.6 × 250 mm) with ethanol/heptane (20:80) at 1.0 mL/min. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and sustainability. Continuous flow reactors with immobilized lipases reduce enzyme waste, while microwave-assisted epoxidation cuts reaction times by 70%. Environmental metrics favor biocatalytic routes, with E-factor values <5 compared to >20 for chemical methods.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for enantioselective production of (S)-3-tert-Butylamino-1,2-epoxypropane?

- Methodological Answer : The compound is typically synthesized via epoxidation of allylic amines using chiral catalysts. For example, Kan et al. (1985) reported a stereoselective epoxidation method using tert-butylamine and a Sharpless-type asymmetric catalyst, achieving >90% enantiomeric excess (ee) . Key parameters include:

- Reaction temperature: 0–5°C to minimize racemization.

- Solvent: Dichloromethane or toluene for optimal catalyst activity.

- Monitoring: Use chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric purity .

Q. How can researchers characterize the physical and optical properties of this compound?

- Methodological Answer :

- Melting Point : 85–89°C (differential scanning calorimetry, DSC).

- Optical Rotation : [α]D = -29° (C=2, 1 mol/L HCl) .

- Solubility : Soluble in chlorform, DMSO, and methanol; use UV-Vis spectroscopy (λ = 220–260 nm) for quantification .

- Chirality Confirmation : Circular dichroism (CD) spectra or X-ray crystallography for absolute configuration determination .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodological Answer :

- Hydrolysis Risk : The epoxide ring is prone to hydrolysis in acidic/basic conditions. Stabilize solutions at pH 6–7.5 and store at -20°C under nitrogen .

- Degradation Monitoring : Use LC-MS to detect hydrolysis byproducts (e.g., diol derivatives) over time .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of this compound be quantified with high precision?

- Methodological Answer :

- Chiral Gas Chromatography (GC) : Use a β-cyclodextrin-based column (e.g., Cyclosil-B) with He carrier gas; retention time differences <0.5 min for enantiomers .

- Microwave Spectroscopy : For non-destructive analysis, measure rotational transitions (5.6–18.1 GHz) of the compound and its argon complexes to distinguish diastereomers .

- Data Interpretation : Compare experimental spectra with quantum mechanical calculations (e.g., DFT) for validation .

Q. What strategies resolve contradictions in toxicity data for this compound across different studies?

- Methodological Answer :

- Exposure Route Analysis : Discrepancies may arise from differential absorption (e.g., inhalation vs. dermal). Design in vitro assays (Caco-2 cells for intestinal permeability, EpiDerm™ models for skin penetration) to quantify route-specific bioavailability .

- Metabolite Profiling : Use LC-HRMS to identify species-specific metabolites (e.g., tert-butylamine adducts) that influence toxicity outcomes .

- Statistical Reconciliation : Apply Bayesian meta-analysis to weight studies by sample size, exposure duration, and model relevance .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model epoxide ring opening using force fields (e.g., OPLS-AA) to predict reaction pathways with nucleophiles (e.g., amines, thiols).

- Transition State Analysis : Calculate activation energies for ring-opening reactions using Gaussian 16 at the M06-2X/6-311++G(d,p) level .

- Validation : Cross-check predictions with experimental kinetics (e.g., stopped-flow UV spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.